N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Indazole derivatives have been shown to inhibit cell growth with gi50 values in the 0041–336 μM range . This suggests that these compounds may interact with their targets to inhibit cell growth, possibly through the inhibition of key enzymes or signaling pathways.
Biochemical Pathways
These could include pathways involved in inflammation, microbial infection, HIV infection, cancer progression, glucose metabolism, protozoal infection, hypertension, and others .
Pharmacokinetics
The compound’s molecular weight (2053 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .
Result of Action
Given the wide range of biological activities associated with indazole derivatives, the effects could include reduced inflammation, inhibited microbial growth, suppressed hiv replication, inhibited cancer cell proliferation, lowered blood glucose levels, killed protozoa, and lowered blood pressure .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These properties suggest that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound influences various cellular processes . It may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indazole core: The indazole core can be synthesized through the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid.
Cyclopentyl substitution: The cyclopentyl group is introduced through a substitution reaction, where the indazole core reacts with cyclopentyl bromide in the presence of a base like potassium carbonate.
Cinnamamide formation: The final step involves the reaction of the cyclopentyl-substituted indazole with cinnamoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the indazole ring.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active molecules.
Comparison with Similar Compounds
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide can be compared with other indazole derivatives, such as:
3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo[2’,3’1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine: A novel COX-2 inhibitor.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(E)-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(15-14-17-8-2-1-3-9-17)23-16-20-19-12-6-7-13-21(19)25(24-20)18-10-4-5-11-18/h1-3,8-9,14-15,18H,4-7,10-13,16H2,(H,23,26)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIQIUVWDXLQOU-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.